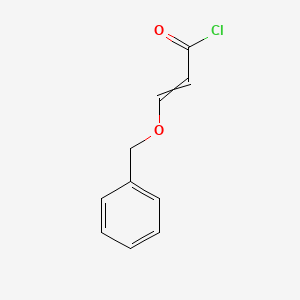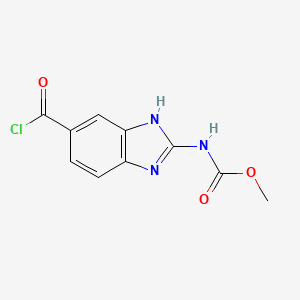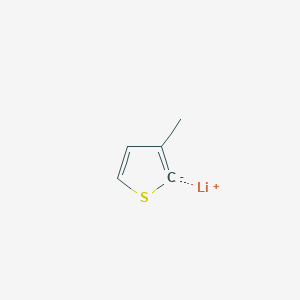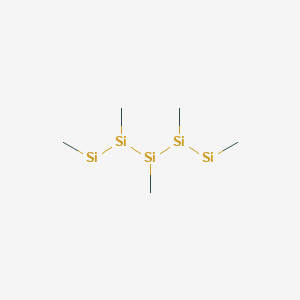![molecular formula C24H30O4 B14281854 Bis[(4-tert-butylphenyl)methyl] ethanedioate CAS No. 140641-19-6](/img/structure/B14281854.png)
Bis[(4-tert-butylphenyl)methyl] ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(4-tert-butylphenyl)methyl] ethanedioate is an organic compound characterized by the presence of two 4-tert-butylphenyl groups attached to a central ethanedioate (oxalate) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-tert-butylphenyl)methyl] ethanedioate typically involves the reaction of 4-tert-butylbenzyl chloride with sodium ethanedioate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 60-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(4-tert-butylphenyl)methyl] ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where nucleophiles such as hydroxide ions or amines replace the tert-butylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or primary amines in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-tert-butylbenzoic acid and ethanedioic acid.
Reduction: Formation of 4-tert-butylbenzyl alcohol and ethanediol.
Substitution: Formation of substituted benzyl derivatives and ethanedioate salts.
Wissenschaftliche Forschungsanwendungen
Bis[(4-tert-butylphenyl)methyl] ethanedioate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving benzylic substrates.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bis[(4-tert-butylphenyl)methyl] ethanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzylic positions are susceptible to nucleophilic attack, leading to the formation of reactive intermediates that can modulate biological pathways. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-tert-butylphenyl) phenyl phosphate
- Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
- Bis(4-tert-butylphenyl)amine
Uniqueness
Bis[(4-tert-butylphenyl)methyl] ethanedioate is unique due to its ethanedioate core, which imparts distinct chemical properties compared to other similar compounds. The presence of two 4-tert-butylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
140641-19-6 |
|---|---|
Molekularformel |
C24H30O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
bis[(4-tert-butylphenyl)methyl] oxalate |
InChI |
InChI=1S/C24H30O4/c1-23(2,3)19-11-7-17(8-12-19)15-27-21(25)22(26)28-16-18-9-13-20(14-10-18)24(4,5)6/h7-14H,15-16H2,1-6H3 |
InChI-Schlüssel |
VVYCHWDHMUXOQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)

![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)
![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)



![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)



![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)

